Tarasaponin IV

Description

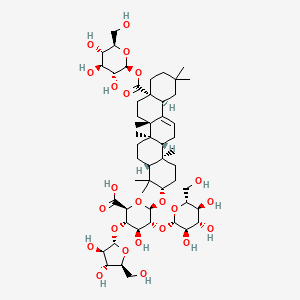

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)31(58)25(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-40(74-44-36(63)33(60)30(57)24(19-54)69-44)38(65)39(41(75-46)42(66)67)73-43-35(62)32(59)26(21-56)70-43/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)/t23-,24+,25+,26-,27-,28+,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39-,40+,41-,43-,44-,45-,46+,50-,51+,52+,53-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCUSPPPIYQSLD-MPZQIDBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tarasaponin IV: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tarasaponin IV, identical to Astragaloside IV (AS-IV), is a prominent triterpenoid saponin isolated from the medicinal plant Astragalus membranaceus. Emerging as a molecule of significant interest in oncology, this compound exhibits potent anti-cancer activities across a range of malignancies. Its mechanism of action is multifaceted, targeting fundamental cellular processes that drive tumorigenesis and progression. This document provides a detailed technical overview of the core mechanisms through which this compound exerts its anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Central to its action is the modulation of critical intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK cascades. This guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Anti-Cancer Action

This compound's efficacy stems from its ability to simultaneously influence multiple core aspects of cancer cell pathophysiology.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial anti-cancer mechanism that is often dysregulated in tumor cells.[1] this compound has been shown to reinstate this process through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]

-

Intrinsic Pathway: this compound modulates the Bcl-2 family of proteins, which are key regulators of the mitochondrial pathway.[3] It downregulates the expression of anti-apoptotic proteins like Bcl-2 while promoting the expression of pro-apoptotic proteins such as Bax.[3] This shift in balance increases mitochondrial membrane permeability, leading to the release of cytochrome C into the cytoplasm. Cytochrome C then associates with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[2][4]

-

Extrinsic Pathway: The compound has been observed to increase the activation of caspase-8, the initiator caspase for the extrinsic pathway, suggesting an influence on death receptor-mediated signaling.[2]

-

Executioner Caspases: Both pathways converge on the activation of executioner caspases, primarily caspase-3.[2] Activated caspase-3 is responsible for the cleavage of cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][4]

-

Inhibition of Survival Proteins: Furthermore, this compound attenuates the expression of key anti-apoptotic proteins, including X-linked inhibitor of apoptosis protein (XIAP), myeloid cell leukemia-1 (MCL-1), and survivin, further lowering the threshold for apoptosis induction in cancer cells.[2]

Caption: this compound induced apoptosis pathways.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a deregulated cell cycle. This compound intervenes in this process by inducing cell cycle arrest, primarily at the G1 and G2/M checkpoints.[2][5] This action prevents cancer cells from entering the DNA synthesis (S) phase or the mitosis (M) phase, thereby halting their proliferation.

The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): It downregulates the expression of cyclins (e.g., Cyclin B1) and their partner CDKs (e.g., CDK1), which are essential for checkpoint transition.[6]

-

CDK Inhibitors (CKIs): this compound can increase the expression of tumor suppressor proteins and CKIs like p21 and p53, which act as brakes on the cell cycle.[5][7]

By altering the balance of these regulators, this compound effectively enforces cell cycle checkpoints, providing time for DNA repair or, if the damage is too severe, shunting the cell towards apoptosis.

Inhibition of Invasion and Metastasis

Metastasis is the primary cause of cancer-related mortality and involves a complex cascade of events, including local invasion, intravasation, and colonization of distant organs.[8][9] this compound has demonstrated significant anti-metastatic properties by targeting several of these steps.[10]

-

Epithelial-Mesenchymal Transition (EMT): this compound can inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain a more migratory, mesenchymal phenotype. It achieves this by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of the mesenchymal marker N-cadherin.[3] This action is often linked to its inhibition of the Akt/GSK-3β/β-catenin and Wnt/β-catenin signaling pathways.[3][10]

-

Matrix Metalloproteinases (MMPs): It downregulates the expression and activity of MMPs, such as MMP-2 and MMP-9.[10] These enzymes are crucial for degrading the extracellular matrix (ECM), a key step that allows cancer cells to invade surrounding tissues.[8]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are largely mediated by its ability to interfere with pro-survival and pro-proliferative signaling pathways that are frequently hyperactivated in cancer.[11][12]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13][14][15][16] this compound is a potent inhibitor of this pathway.[3] It suppresses the phosphorylation (activation) of key components including PI3K, Akt, and the downstream effector mTOR.[3] Inhibition of this pathway contributes directly to the observed decrease in cell proliferation and induction of apoptosis.[15]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras/Raf/MEK/ERK cascade, is another critical pathway that translates extracellular signals into cellular responses like proliferation and differentiation.[17] Its overactivation is common in many cancers.[18] this compound has been shown to suppress the activity of the MAPK/ERK pathway, contributing to its anti-proliferative effects.[3][10]

Caption: Inhibition of the MAPK/ERK pathway.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological process, such as cell growth.[19] While specific, aggregated IC50 data for this compound across a wide panel of cancer cell lines is not available in the provided search results, research on various saponins demonstrates cytotoxic effects in the micromolar range. For context, the table below presents representative IC50 values for other anti-cancer compounds and saponins to illustrate the typical effective concentrations observed in vitro.

| Compound/Saponin | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) |

| Rapanone | PC3 (Prostate) | ~28.3 (6.50 µg/mL) | 24 |

| Rapanone | Du145 (Prostate) | ~33.4 (7.68 µg/mL) | 24 |

| Rapanone | FTC133 (Thyroid) | ~26.1 (6.01 µg/mL) | 24 |

| Rapanone | 8505C (Thyroid) | ~34.1 (7.84 µg/mL) | 24 |

| Saponin Hybrid 1 | HCT116 (Colorectal) | 22.4 | Not Specified |

| Saponin Hybrid 2 | HCT116 (Colorectal) | 0.34 | Not Specified |

Note: Rapanone µg/mL values were converted to µM for illustrative purposes using its molar mass (230.29 g/mol ). Data is compiled from multiple sources for context.[20][21]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of standard in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are cultured and treated with this compound for the desired time.

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V Binding Buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes) are added.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed promptly by flow cytometry. The resulting data allows for the quantification of different cell populations based on their fluorescence.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.

-

Protein Extraction: Following treatment with this compound, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are loaded and separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured by an imaging system, revealing bands corresponding to the target protein.

Caption: A typical Western Blotting workflow.

Conclusion and Future Directions

This compound is a promising natural compound with a robust, multi-pronged mechanism of action against cancer cells. By concurrently inducing apoptosis, triggering cell cycle arrest, and inhibiting metastatic processes, it attacks cancer on multiple fronts. Its ability to suppress the critical PI3K/Akt/mTOR and MAPK/ERK signaling pathways underscores its potential as a potent anti-cancer agent.

Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is strong, more extensive in vivo studies in various animal models are needed to confirm its therapeutic potential and establish a safety profile.[22]

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.[23]

-

Bioavailability and Delivery: As with many natural products, the bioavailability of this compound can be a limiting factor. The development of novel drug delivery systems, such as nanoparticle formulations, could enhance its solubility, stability, and tumor-targeting capabilities.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astragaloside IV Induces Apoptosis, G1-Phase Arrest and Inhibits Anti-apoptotic Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress on the Anti-Cancer Effects of Astragalus membranaceus Saponins and Their Mechanisms of Action [mdpi.com]

- 4. Saikosaponin D Inhibits Lung Metastasis of Colorectal Cancer Cells by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]

- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 7. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma [mdpi.com]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. Nano drug delivery systems improve metastatic breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of astragaloside-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Shatavarins (containing Shatavarin IV) with anticancer activity from the roots of Asparagus racemosus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Tarasaponin IV

Introduction

This compound is a type of triterpenoid saponin, a class of naturally occurring glycosides found in various plant species. Saponins, in general, are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-Cancer Activity of Saponins

Saponins have garnered significant attention in oncology research due to their potential to combat cancer through various mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis. While research on this compound is still emerging, the broader class of saponins provides a strong rationale for its investigation as a potential anti-cancer agent.

General Mechanisms of Anti-Cancer Action for Saponins:

-

Induction of Apoptosis: Saponins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This leads to the activation of caspases, a family of proteases that execute the apoptotic process, ultimately leading to the elimination of cancer cells.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, saponins can halt the proliferation of cancer cells at various checkpoints, preventing their uncontrolled division.

-

Anti-Angiogenesis: Some saponins have been shown to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

-

Modulation of Signaling Pathways: Saponins can influence critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and STAT3 pathways.

Anti-Inflammatory Activity of Saponins

Chronic inflammation is a key driver of many diseases, including cancer. Saponins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

General Mechanisms of Anti-Inflammatory Action for Saponins:

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Many saponins, including potentially this compound, can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Modulation of STAT3 Signaling: The STAT3 signaling pathway is also implicated in inflammatory responses. Inhibition of STAT3 activation by saponins can lead to a reduction in inflammation.

Signaling Pathways Potentially Modulated by this compound

Based on the known activities of other saponins, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Saponins can interfere with this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκB degradation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. It can be initiated through the extrinsic pathway, which is triggered by the binding of death ligands to cell surface receptors, or the intrinsic pathway, which is activated by intracellular stress signals and converges at the mitochondria. Both pathways lead to the activation of executioner caspases, which cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Saponins are known to induce apoptosis in cancer cells by activating these pathways.

Caption: Potential induction of apoptosis by this compound via the intrinsic pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. The following are generalized methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Quantitative Data

Currently, specific quantitative data for the biological activity of this compound is limited in the public domain. The tables below are provided as templates for organizing future experimental findings.

Table 1: Anti-Cancer Activity of this compound (Hypothetical Data)

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 (Breast) | Data Not Available | Data Not Available | Data Not Available |

| A549 (Lung) | Data Not Available | Data Not Available | Data Not Available |

| HCT116 (Colon) | Data Not Available | Data Not Available | Data Not Available |

| HeLa (Cervical) | Data Not Available | Data Not Available | Data Not Available |

Table 2: Anti-Inflammatory Activity of this compound (Hypothetical Data)

| Assay | Parameter Measured | IC50 (µM) |

| LPS-stimulated Macrophages | Nitric Oxide (NO) Production | Data Not Available |

| LPS-stimulated Macrophages | TNF-α Secretion | Data Not Available |

| LPS-stimulated Macrophages | IL-6 Secretion | Data Not Available |

Conclusion and Future Directions

This compound, as a member of the saponin family, holds promise as a potential therapeutic agent with anti-cancer and anti-inflammatory properties. The information and protocols provided in this guide are intended to facilitate further research into its precise mechanisms of action and to generate the quantitative data necessary to advance its development. Future studies should focus on:

-

Determining the IC50 values of this compound in a wide range of cancer cell lines.

-

Elucidating the specific molecular targets of this compound within key signaling pathways.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of this compound.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

Through rigorous scientific investigation, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel and effective treatments for cancer and inflammatory diseases.

Tarasaponin IV: A Technical Guide on its Discovery, Natural Sources, and Future Research Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Tarasaponin IV, a complex oleanane-type triterpenoid saponin, has been identified in select plant species, yet its full therapeutic potential remains largely unexplored. This document provides a comprehensive overview of the discovery of this compound, its known natural sources, and detailed methodologies for its extraction and characterization. Notably, while the biological activities of the broader class of oleanolic acid glycosides are well-documented, the specific signaling pathways modulated by this compound have not yet been elucidated. In light of this knowledge gap, this guide also proposes a logical experimental workflow to systematically investigate its bioactivity and molecular mechanisms of action, aiming to stimulate further research and development in this promising area.

Discovery and Nomenclature

This compound was first isolated and identified from the root bark of Aralia elata (Miq.) Seem. In the initial discovery, it was named aralia-saponin IV . Subsequent characterization and entry into chemical databases have led to the concurrent use of the name This compound . Both names refer to the same chemical entity, a fact confirmed by cross-referencing their chemical structures in scientific literature and databases. The compound is an oleanolic acid glycoside with a complex sugar moiety attached to the triterpenoid backbone.

Natural Sources

The primary natural source of this compound is the root bark of Aralia elata, a plant species distributed in Northeast China and Korea, where it is used in traditional medicine. More recent studies have also identified its presence in the leaves of Aralia elata, suggesting that the leaves could serve as an alternative and more sustainable source of this compound[1]. Additionally, related saponins have been isolated from Aralia nudicaulis.

Quantitative Data

While specific yield data for this compound from its natural sources is not extensively reported in publicly available literature, some studies provide context on the total saponin content in Aralia elata.

| Plant Material | Total Saponin Content (% of dry weight) | Specific this compound Content | Analytical Method |

| Roots of Aralia elata | 9.41 ± 0.18% to 10.46 ± 0.15% | Not specified | Spectrophotometry |

| Leaves of Aralia elata | Data on total saponins not specified | Quantitative determination of four major triterpenoid saponins, including this compound, has been performed on 53 samples. | HPLC-ELSD |

Note: The specific concentration of this compound within the total saponin extract is a key area for further quantitative analysis.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the successful extraction, isolation, and characterization of this compound.

Extraction and Isolation from Aralia elata Root Bark

This protocol is adapted from the original discovery paper.

-

Preparation of Plant Material : Air-dry the root bark of Aralia elata and grind it into a coarse powder.

-

Methanol Extraction : Extract the powdered root bark with methanol at room temperature. The extraction should be repeated multiple times to ensure maximum yield.

-

Solvent Partitioning :

-

Suspend the concentrated methanol extract in water.

-

Wash the aqueous suspension with petroleum ether and chloroform to remove nonpolar compounds.

-

Extract the remaining aqueous layer with water-saturated n-butanol. The butanol-soluble fraction will contain the crude saponins.

-

-

Chromatographic Purification :

-

Concentrate the n-butanol extract and subject it to column chromatography on a normal phase silica gel column.

-

Further purify the resulting fractions using reversed-phase silica gel chromatography.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Structural Elucidation

The structure of this compound was originally determined using a combination of chemical and spectroscopic methods.

-

Acid Hydrolysis : To identify the aglycone and sugar moieties, the purified saponin is subjected to acid hydrolysis, followed by chromatographic analysis of the products.

-

Spectroscopic Analysis :

-

Mass Spectrometry (MS) : Use high-resolution mass spectrometry (HR-MS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete structure, including the stereochemistry and the linkages of the sugar units.

-

Biological Activity and Signaling Pathways: A Knowledge Gap and a Proposed Way Forward

To date, there is a notable absence of published research specifically investigating the biological activities and downstream signaling pathways of this compound. While many oleanolic acid glycosides are known to possess anti-inflammatory and anti-cancer properties, these cannot be directly attributed to this compound without empirical evidence[2][3][4][5][6].

Given the therapeutic potential of this class of compounds, the following experimental workflow is proposed for researchers to systematically investigate the bioactivity of this compound.

This workflow provides a logical progression from broad screening to detailed mechanistic studies and finally to in vivo validation. It is designed to efficiently identify the most promising therapeutic applications of this compound and to elucidate the underlying molecular pathways.

Conclusion

This compound is a readily available natural product with a well-defined structure and established methods for its isolation. However, its biological activities and mechanisms of action remain a significant untapped area of research. For drug development professionals and scientists, this presents a clear opportunity. The proposed experimental workflow in this guide offers a roadmap for unlocking the therapeutic potential of this compound, potentially leading to the development of novel treatments for a range of diseases, including cancer and inflammatory disorders. Further quantitative analysis of its concentration in various natural sources is also a critical next step for sustainable sourcing and commercialization.

References

- 1. Analysis of saponins from leaves of Aralia elata by liquid chromatography and multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleanolic acid synthetic oligoglycosides: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

physical and chemical properties of Tarasaponin IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarasaponin IV is an oleanane-type triterpene saponin isolated from the bark of Aralia elata[1]. Saponins, a diverse group of glycosides, are known for a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols relevant to its study. While specific experimental data on the biological activities of this compound are limited in publicly available literature, this guide also explores the established anti-cancer mechanisms of related saponins to provide a framework for future research.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and solubility are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₅₃H₈₄O₂₃ | [2][3] |

| Molecular Weight | 1089.22 g/mol | [2][3][4] |

| CAS Number | 156980-31-3 | [2][4][5] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | [3][5] |

| Source | Bark of Aralia elata | [1] |

| Storage Conditions | Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C | [2] |

| Melting Point | Not available. For comparison, the melting point of Tarasaponin II is reported as 227-230 °C. | [6] |

| Solubility | Soluble in DMSO. Specific solubility data in other solvents like water and ethanol are not readily available. | |

| Spectral Data (NMR, IR, MS) | Specific spectral data for this compound are not readily available in the searched literature. |

Biological Activity and Potential Signaling Pathways

While direct studies on the anti-cancer activity of this compound are not extensively documented, the broader class of saponins has been a subject of significant research in oncology. Several saponins have demonstrated potent anti-cancer effects through the modulation of key signaling pathways.

Saponins have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The potential mechanisms of action often involve the regulation of pathways such as:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a common mechanism for anti-cancer agents.[7][8][9]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of cell growth, differentiation, and apoptosis.[10][11][12] Saponins like Saikosaponin A have been shown to inhibit this pathway.[13]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer.[14][15][16] Inhibition of the NF-κB pathway is another mechanism by which saponins can exert their anti-cancer effects.[13]

Based on the activities of related saponins, a hypothetical workflow for investigating the anti-cancer effects of this compound is proposed below.

A potential signaling pathway that could be affected by this compound, based on the action of other saponins, is the PI3K/Akt pathway which is central to cell survival.

Experimental Protocols

Extraction and Isolation of Triterpene Saponins from Aralia elata

The following is a general procedure for the extraction of triterpene saponins from Aralia elata, which can be adapted for the specific isolation of this compound.

Methodology:

-

Extraction: The dried and powdered bark of Aralia elata is extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing saponins are further purified by repeated column chromatography on Sephadex LH-20.

-

Isolation: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in the field of cancer research. While its physicochemical properties are partially characterized, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Comprehensive Physicochemical Characterization: Detailed determination of melting point, solubility in various solvents, and acquisition of full spectral data (NMR, IR, MS).

-

In-depth Biological Evaluation: Screening of this compound against a panel of cancer cell lines to identify its cytotoxic and anti-proliferative effects.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy of this compound in animal models.

The information and protocols provided in this technical guide offer a solid foundation for researchers to embark on the further exploration of this compound as a potential therapeutic agent.

References

- 1. Oleanolic acid saponins from root-bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. broadpharm.com [broadpharm.com]

- 4. cyrusbio.com.tw [cyrusbio.com.tw]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The Potential In Vitro Anti-inflammatory Effects of Tarasaponin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the in vitro anti-inflammatory effects of Tarasaponin IV is limited in the readily available scientific literature. This guide synthesizes data from studies on structurally related saponins, particularly Astragaloside IV, to project the potential mechanisms and effects of this compound. The experimental protocols and data presented are based on established methodologies for assessing anti-inflammatory properties of saponins in vitro.

Introduction

This compound, a triterpenoid saponin, is a natural compound of interest for its potential therapeutic properties. While specific data on this compound is emerging, the well-documented anti-inflammatory activities of similar saponins, such as Astragaloside IV, provide a strong basis for investigating its potential. This technical guide outlines the likely in vitro anti-inflammatory effects of this compound, focusing on its potential to modulate key signaling pathways and reduce the production of inflammatory mediators. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Core Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of action for many saponins involves the suppression of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are crucial in the expression of various inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[1] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][3] Saponins like Astragaloside IV have been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.[3]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[2][4] Saponins have been observed to suppress the phosphorylation of these MAPKs, thereby inhibiting the downstream inflammatory response.[2] This modulation can lead to a reduction in the production of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the expected quantitative outcomes from in vitro anti-inflammatory assays based on data from related saponins. These values should be considered as predictive benchmarks for experiments with this compound.

Table 1: Effect on Nitric Oxide (NO) Production in LPS-stimulated Macrophages

| Concentration (µM) | NO Production (% of Control) |

| 0 (LPS only) | 100% |

| 10 | Expected significant reduction |

| 25 | Expected strong reduction |

| 50 | Expected potent reduction |

| IC50 | Predicted in the low µM range |

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

| Cytokine | Concentration (µM) | Inhibition (%) |

| TNF-α | 10 | Predicted significant inhibition |

| 25 | Predicted strong inhibition | |

| 50 | Predicted potent inhibition | |

| IL-6 | 10 | Predicted significant inhibition |

| 25 | Predicted strong inhibition | |

| 50 | Predicted potent inhibition | |

| IL-1β | 10 | Predicted significant inhibition |

| 25 | Predicted strong inhibition | |

| 50 | Predicted potent inhibition |

Table 3: Effect on Pro-inflammatory Enzyme Expression in LPS-stimulated Macrophages

| Enzyme | Concentration (µM) | Expression Level (% of Control) |

| iNOS | 10 | Expected significant decrease |

| 25 | Expected strong decrease | |

| 50 | Expected potent decrease | |

| COX-2 | 10 | Expected significant decrease |

| 25 | Expected strong decrease | |

| 50 | Expected potent decrease |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, 1 µg/mL) for the indicated times.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Procedure:

-

Collect the cell culture supernatant after treatment with this compound and LPS.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for Protein Expression

This technique is used to determine the expression levels of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against iNOS, COX-2, p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, and ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control like β-actin or GAPDH to normalize the data.

-

Conclusion

Based on the evidence from structurally similar saponins, this compound holds significant promise as an in vitro anti-inflammatory agent. It is anticipated to exert its effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of nitric oxide, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the expression of inflammatory enzymes (iNOS, COX-2). The experimental protocols and predictive data presented in this guide provide a solid framework for initiating and conducting comprehensive in vitro studies to validate and quantify the anti-inflammatory properties of this compound. Further research is warranted to confirm these potential effects and to elucidate the precise molecular mechanisms of this compound.

References

- 1. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Soyasaponins reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Tarasaponin IV: A Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarasaponin IV is an oleanane-type triterpene saponin isolated from the bark of Aralia elata. Preliminary research suggests that this natural compound may hold therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, drawing upon available experimental data for the compound itself, as well as broader findings related to the total saponin extracts of Aralia elata and the general class of oleanane saponins.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic potential of this compound appears to be centered around the modulation of inflammatory and cell signaling pathways. While direct evidence for this compound is limited, studies on the total saponins from Aralia elata and other oleanane saponins provide strong indications of its likely mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of saponins from Aralia elata are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

-

NF-κB Signaling Pathway : The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Total saponins from Aralia elata have been shown to inhibit the activation of NF-κB. This inhibition likely occurs through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the translocation of the active p65 subunit to the nucleus. A study investigating various saponins from Aralia elata, including this compound, assessed their impact on NF-κB activation. While specific quantitative data for this compound's inhibitory concentration (IC50) was not provided in the available literature, the general findings support the role of oleanane saponins in modulating this pathway.

-

PI3K/Akt Signaling Pathway : The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cellular processes, including inflammation and cell survival. The total saponins of Aralia elata have been demonstrated to exert their protective effects through the modulation of this pathway. By activating the PI3K/Akt pathway, these saponins can promote cell survival and reduce inflammatory responses.

-

PPARγ Activation : Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. An investigation into the effects of several oleanane-type triterpene saponins from Aralia elata, including this compound, on PPARγ transactivation revealed that this compound did not significantly activate PPARγ. However, other saponins from the same plant, such as kalopanax-saponin F, did show significant activation, suggesting that minor structural differences among these saponins determine their activity on this target.

Anticancer Potential

While direct studies on the anticancer effects of this compound are sparse, its classification as an oleanane-type triterpene saponin suggests potential in this area. Many saponins from this class have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. Further research is warranted to explore the specific anticancer activities of this compound.

Modulation of Osteoclast Activity

Some preliminary information suggests that this compound may have a role in modulating osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The potential of this compound to influence osteoclastogenesis presents an interesting avenue for future research in bone-related disorders.

Quantitative Data

Quantitative data specifically for this compound is limited in the currently available literature. The following table summarizes the available information, including data for related compounds and total extracts to provide context.

| Compound/Extract | Assay | Target/Effect | Result |

| This compound | PPARγ Transactivation Assay | PPARγ Activation | No significant activation |

| Kalopanax-saponin F (from Aralia elata) | PPARγ Transactivation Assay | PPARγ Activation | Significant activation |

| Elatoside L (from Aralia elata) | NF-κB Luciferase Reporter Assay | NF-κB Inhibition | IC50: 4.1 µM |

| Kalopanax-saponin F (from Aralia elata) | NF-κB Luciferase Reporter Assay | NF-κB Inhibition | IC50: 9.5 µM |

| Total Saponins of Aralia elata (TSAE) | MTT Assay on HUVECs | Cytotoxicity | No significant toxicity at concentrations up to 20 µg/mL |

| Total Saponins of Aralia elata (TSAE) | Western Blot | PI3K/Akt Pathway | Increased phosphorylation of Akt |

| Total Saponins of Aralia elata (TSAE) | Western Blot | NF-κB Pathway | Decreased nuclear translocation of p65 |

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

NF-κB Luciferase Reporter Gene Assay

This assay is used to measure the activation of the NF-κB signaling pathway.

-

Cell Culture and Transfection : Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Treatment : After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Stimulation : After a 1-hour pre-treatment with the compound, cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL), for 6 hours.

-

Luciferase Activity Measurement : Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

Data Analysis : The results are expressed as the percentage of inhibition of NF-κB activity compared to the stimulated vehicle control. The IC50 value is calculated from the dose-response curve.

PPARγ Transactivation Assay

This assay measures the ability of a compound to activate the PPARγ nuclear receptor.

-

Cell Culture and Transfection : HEK293T cells are cultured as described above. Cells are seeded in 24-well plates and co-transfected with a PPARγ expression plasmid, a peroxisome proliferator response element (PPRE)-luciferase reporter plasmid, and a Renilla luciferase plasmid.

-

Compound Treatment : After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or a vehicle control.

-

Incubation : Cells are incubated with the compounds for 24 hours.

-

Luciferase Activity Measurement : Luciferase activity is measured as described in the NF-κB assay protocol.

-

Data Analysis : The results are expressed as the fold activation of PPARγ compared to the vehicle control.

Western Blot Analysis for PI3K/Akt and NF-κB Signaling

This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.

-

Cell Culture and Treatment : Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium. Cells are pre-treated with this compound for 1 hour, followed by stimulation with TNF-α for the indicated time points.

-

Protein Extraction : Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total Akt, phospho-Akt, total IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection : The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis : The intensity of the protein bands is quantified using image analysis software.

Visualizations

Signaling Pathways

An In-depth Technical Guide on the Cytotoxicity of Tarasaponin IV on Tumor Cell Lines

Disclaimer: Scientific literature with specific data on the cytotoxicity of Tarasaponin IV is limited. Therefore, this guide provides a comprehensive framework based on the known cytotoxic mechanisms of other structurally related triterpenoid saponins and general methodologies employed in cancer research. The experimental protocols and potential mechanisms of action described herein are intended to serve as a guide for researchers investigating the anti-cancer properties of this compound.

Quantitative Data Presentation

The half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function.[1] In the context of cancer research, IC50 values represent the concentration of a drug that is required for 50% inhibition of cancer cell viability. These values are typically determined through dose-response experiments and are crucial for comparing the cytotoxic efficacy of different compounds across various cell lines.[1]

Due to the lack of specific published IC50 values for this compound, the following table presents example data for other saponins to illustrate the standard format for presenting such quantitative information. Researchers investigating this compound would aim to generate similar data.

Table 1: Example IC50 Values of Various Saponins on Different Tumor Cell Lines

| Saponin | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Saponin from Sea Cucumber | B16F10 | Melanoma | 48 | 10 (µg/ml) | [2] |

| TTB2 | Ewing Sarcoma | Sarcoma | 48 | Not specified | [3] |

| Saikosaponin a | HSC-T6 | Hepatic Stellate | Not specified | Not specified | [4] |

| Formosanin C | HEp-2 | Laryngeal Carcinoma | Not specified | Not specified | [5] |

Note: The values and compounds in this table are for illustrative purposes and are not representative of this compound.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline standard protocols for assessing the cytotoxicity and apoptotic effects of a compound like this compound.

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is then determined from the dose-response curve.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of drug action.

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Graphical representations of complex biological processes and experimental designs are invaluable for clear communication and understanding.

Based on the known mechanisms of other saponins, this compound may induce apoptosis through the intrinsic mitochondrial pathway, potentially modulated by the PI3K/Akt signaling cascade. Saponins have been shown to induce apoptosis through the mitochondria-dependent pathway.[4] The PI3K/AKT pathway is a crucial signaling pathway in regulating cell proliferation and apoptosis.[9]

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

The following diagram outlines a typical workflow for investigating the cytotoxic effects of a novel compound on cancer cell lines.

Caption: General experimental workflow for cytotoxicity assessment.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the saponin TTB2 on Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin a Induces Apoptosis through Mitochondria-Dependent Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formosanin C‐induced apoptosis requires activation of caspase‐2 and change of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Tarasaponin IV: A Comprehensive Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarasaponin IV is an oleanane-type triterpene saponin, a class of naturally occurring compounds known for their diverse pharmacological activities. Isolated from the bark of Aralia elata and also found in Aralia taibaiensis, this compound has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing preclinical research on this compound, with a focus on its anti-inflammatory and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to facilitate further research and development.

Pharmacological Activities and Quantitative Data

The primary biological activity of this compound that has been investigated is its anti-inflammatory effect. There is also an indication of its potential in cancer research, although specific quantitative data on its cytotoxic effects are limited in the currently available literature.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

| Biological Activity | Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Anti-inflammatory | NF-κB Luciferase Reporter Assay | HepG2 | TNF-α | Data not explicitly stated in abstract | [1] |

Note: While the study evaluated compounds 1-6, and this compound is compound 1, the specific IC50 value for this compound was not available in the abstract. The full text of the publication would be required to ascertain this specific data point.

Anticancer Activity

The potential for this compound in cancer research has been noted. However, specific quantitative data from cytotoxicity assays are not yet available in the public domain.

| Biological Activity | Assay | Cell Line(s) | IC50 Value | Reference |

| Cytotoxicity | MTT Assay | L1210, K562, LLC | Data not explicitly stated for this compound in abstract | [1] |

Note: The referenced study evaluated the cytotoxicity of several compounds isolated from Aralia elata, but the specific IC50 values for this compound were not detailed in the abstract.

Antioxidant and Anti-aging Activity (of Total Saponins from Aralia taibaiensis)

A study on the total saponins from Aralia taibaiensis (TSAT), which includes this compound as a constituent, has provided quantitative data on antioxidant and anti-aging effects. It is important to note that these values represent the activity of the entire saponin extract and not of purified this compound.

| Biological Activity | Assay | IC50 Value (of TSAT) | Reference |

| Antioxidant | DPPH Radical Scavenging | 0.27 mg/mL | [2] |

| Antioxidant | ABTS Radical Scavenging | > 1 mg/mL | [2] |

| Anti-aging | Tyrosinase Inhibition | 1.18 mg/mL | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the key assays used to evaluate the biological activities of this compound, based on standard laboratory practices and the limited information available in the referenced abstracts.

NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity)

This assay is used to quantify the activation of the NF-κB signaling pathway.

-

Cell Culture and Seeding: HepG2 human liver cancer cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After an incubation period to allow for gene expression, the cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Stimulation: The cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

-

Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

-

Data Analysis: The inhibition of NF-κB activation is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., L1210, K562, LLC) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a standard period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the research. The following diagrams were created using the Graphviz DOT language.

Signaling Pathway

References

In-Depth Technical Guide to Tarasaponin IV in Aralia elata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aralia elata, commonly known as the Japanese angelica tree, is a plant with a rich history in traditional medicine, particularly in Northeast Asia. Its various parts, including the leaves, stem, and root bark, are known to contain a diverse array of bioactive compounds. Among these, the triterpenoid saponins have garnered significant scientific interest for their potential therapeutic properties. This technical guide focuses on a key saponin, Tarasaponin IV (also known as Aralia-saponin IV), providing a comprehensive overview of its natural abundance in Aralia elata, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

This compound is a prominent oleanane-type triterpenoid saponin found in Aralia elata. Its concentration varies significantly across different parts of the plant, and can also be influenced by geographical location and harvesting time.

Table 1: Quantitative Data on this compound (Aralia-saponin IV) in Aralia elata

| Plant Part | Concentration Range (mg/g of dry weight) | Method of Analysis | Reference |

| Leaves | 0.43 - 2.17 | HPLC-ELSD | [1] |

| Root Bark | Presence confirmed, but quantitative data not available in the reviewed literature. Isolated as a new compound from this plant part. | Methanol extraction followed by repeated column chromatography. | [2][3] |

| Stem | Quantitative data not available in the reviewed literature. | - |

Note: The study on the leaves analyzed 53 samples from different regions of Northeast China, highlighting the variability in concentration.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of natural products. This section provides detailed protocols for the extraction, isolation, and quantification of this compound from Aralia elata.

Extraction and Isolation of this compound from Root Bark

This protocol is based on the methodology described for the isolation of new saponins from the root bark of Aralia elata[2][3].

a. Extraction:

-

Air-dry the root bark of Aralia elata and grind it into a coarse powder.

-

Extract the powdered root bark with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude extract.

b. Fractionation:

-

Suspend the crude methanol extract in water.

-

Perform successive solvent partitioning with petroleum ether and chloroform to remove non-polar compounds.

-

Extract the remaining aqueous layer with water-saturated n-butanol.

-

Concentrate the n-butanol fraction to yield a saponin-rich extract.

c. Isolation by Column Chromatography:

-

Subject the n-butanol extract to repeated column chromatography on silica gel and reversed-phase (RP-18) silica gel.

-

Use a gradient elution system of chloroform-methanol-water or methanol-water to separate the saponin constituents.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and combine those containing this compound.

-